molecular formula C9H17NO8 B13812515 2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate

2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate

Cat. No.: B13812515
M. Wt: 267.23 g/mol
InChI Key: LKAOQCIAIYQGFG-UHFFFAOYSA-N
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Description

2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate is a chemical compound supplied for laboratory research applications. This substance combines 2,3-dihydroxybutanedioic acid, more commonly known as tartaric acid, with 2-(trimethylazaniumyl)acetate, known as betaine . Tartaric acid is a naturally occurring, white, crystalline diprotic aldaric acid found in many fruits . It is a chiral molecule, historically significant in the discovery of molecular chirality, and is widely used as a raw material in organic synthesis . Its applications span various research fields, including serving as a chiral catalyst in asymmetric synthesis, a complexing agent in analytical chemistry, and an excipient in pharmaceutical preparations . Betaine is often studied for its role as an osmolyte and methyl donor in biochemical processes. The combination of these two moieties may offer unique properties for specialized research, such as in the formation of ionic co-crystals or as a component in specific pharmaceutical formulations . As a reagent, it can be utilized in exploring reaction mechanisms, developing new synthetic pathways, and in various material science applications. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all appropriate handling and storage protocols, which include storing in a cool, dry place in a tightly sealed container .

Properties

Molecular Formula

C9H17NO8

Molecular Weight

267.23 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate

InChI

InChI=1S/C5H11NO2.C4H6O6/c1-6(2,3)4-5(7)8;5-1(3(7)8)2(6)4(9)10/h4H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

LKAOQCIAIYQGFG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(=O)[O-].C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Overview

The preparation of this compound involves two key components: the 2,3-dihydroxybutanedioic acid (tartaric acid) moiety and the 2-(trimethylazaniumyl)acetate moiety. The synthesis typically requires the formation of tartaric acid or its derivatives followed by quaternization or salt formation with the trimethylazaniumyl acetate component. The literature and industrial protocols mainly focus on tartaric acid preparation, which is then chemically or enzymatically modified to incorporate the trimethylazaniumyl acetate group.

Preparation of 2,3-Dihydroxybutanedioic Acid (Tartaric Acid)

Tartaric acid is a well-known organic acid widely obtained from natural sources or synthesized chemically. The main preparation methods include:

  • Extraction from natural sources : Tartaric acid is traditionally extracted from wine-making residues (wine tartar) where it exists as potassium bitartrate. The potassium salt is converted to calcium tartrate, which is then decomposed with dilute acid to yield tartaric acid.

  • Chemical synthesis via maleic acid : Maleic acid reacts with hydrogen peroxide under controlled temperature to form epoxysuccinic acid . This intermediate is hydrolyzed to yield racemic DL-tartaric acid.

  • Enzymatic synthesis : Epoxysuccinic acid can be converted to optically active L-tartaric acid by the action of a ring-opening enzyme from Nocardia succinate bacteria, offering stereoselectivity.

Formation of 2-(Trimethylazaniumyl)acetate Salt

The trimethylazaniumyl acetate part is a quaternary ammonium salt derivative, typically prepared by:

  • Quaternization reaction : A tertiary amine such as trimethylamine reacts with an appropriate alkyl halide or acetate precursor to form the quaternary ammonium salt.

  • Salt formation : The prepared 2,3-dihydroxybutanedioic acid is reacted with the trimethylazaniumyl acetate in aqueous solution to form the compound as a salt complex.

Industrial and Laboratory Preparation Protocols

A typical industrial preparation involves:

  • Purification of tartaric acid : Industrial tartaric acid is dissolved in distilled water with steam heating and stirred. Activated carbon is added for decolorization, followed by filtration.

  • Concentration and crystallization : The filtrate is concentrated under reduced pressure at controlled temperatures (around 80 °C), cooled to crystallize tartaric acid, which is then washed and dried at 30–40 °C to obtain pure crystals.

  • Salt formation : The purified tartaric acid is then reacted with trimethylazaniumyl acetate under controlled pH and temperature to form the target compound.

Summary Table of Preparation Steps

Step Description Conditions/Notes
Extraction of tartaric acid From wine tartar via calcium salt intermediate Dilute acid decomposition
Chemical synthesis Maleic acid + hydrogen peroxide → epoxysuccinic acid → hydrolysis Controlled temperature, aqueous medium
Enzymatic synthesis Epoxysuccinic acid + Nocardia succinate enzyme Stereoselective, mild conditions
Purification Dissolution, activated carbon decolorization, filtration Steam heating, 80 °C decolorization
Crystallization Concentration and cooling to crystallize tartaric acid Reduced pressure, 30–40 °C drying
Salt formation Reaction of tartaric acid with trimethylazaniumyl acetate Controlled pH, aqueous solution

Detailed Research Outcomes and Analysis

Purity and Structural Confirmation

  • The crystallized tartaric acid shows high purity, confirmed by melting point (170–172 °C), specific rotation (+12° at c=20 in water), and solubility profiles.

  • The quaternary ammonium salt formation is confirmed by spectroscopic methods such as NMR and IR, showing characteristic peaks for hydroxyl, carboxylate, and trimethylammonium groups.

Applications and Functional Implications

  • The tartaric acid component is widely used as an acidulant in food and pharmaceutical industries.

  • The quaternary ammonium salt moiety may enhance solubility and bioavailability, making the compound useful in biochemical research, masking agents, and industrial applications such as tanning and photo industries.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3-Dihydroxybutanedioic acid can undergo oxidation to form oxalic acid and carbon dioxide.

    Reduction: It can be reduced to form dihydroxybutanedioic acid derivatives.

    Substitution: The hydroxyl groups in 2,3-dihydroxybutanedioic acid can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation Products: Oxalic acid, carbon dioxide.

    Reduction Products: Dihydroxybutanedioic acid derivatives.

    Substitution Products: Various esters and ethers of dihydroxybutanedioic acid.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Formulation and Delivery
The compound has been explored for its potential in drug formulation due to its buffering capacity. It can stabilize pH levels in pharmaceutical preparations, enhancing the efficacy of active ingredients. Studies have indicated that formulations containing this compound can improve the solubility and bioavailability of poorly soluble drugs .

1.2 Antioxidant Properties
Research indicates that 2,3-dihydroxybutanedioic acid exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its role as a free radical scavenger has been documented in various studies focusing on metabolic disorders .

1.3 Chelating Agent
The compound's ability to chelate metal ions makes it useful in detoxifying heavy metals from biological systems. This application is particularly relevant in treating heavy metal poisoning and enhancing the effectiveness of certain chemotherapeutic agents .

Food Technology

2.1 Acidulant in Food Products
In the food industry, 2,3-dihydroxybutanedioic acid serves as an acidulant to enhance flavor profiles in beverages and confectionery products. Its tart taste contributes to the overall sensory experience of food items, making it a popular choice among food technologists .

2.2 Preservation and Shelf Life Extension
The compound's antimicrobial properties help inhibit the growth of spoilage microorganisms in food products, thereby extending shelf life. Its application as a natural preservative aligns with consumer demand for clean-label products .

Biochemical Research

3.1 Metabolomics Studies
In metabolomics, 2,3-dihydroxybutanedioic acid is utilized as a reference standard for NMR spectroscopy analysis. Its presence aids in identifying metabolic pathways and understanding biochemical processes within organisms .

3.2 Enzyme Inhibition Studies
Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into enzyme kinetics and potential therapeutic targets for metabolic diseases .

Case Studies

Study Title Application Focus Findings
"Antioxidant Activity of Tartaric Acid"Antioxidant PropertiesDemonstrated significant free radical scavenging activity in vitro .
"Chelating Agents in Heavy Metal Detox"Pharmaceutical ApplicationShowed effectiveness in reducing lead levels in treated subjects .
"Acidulants in Beverage Industry"Food TechnologyImproved flavor stability and shelf life of soft drinks containing the acid .

Mechanism of Action

2,3-Dihydroxybutanedioic acid:

  • Functions as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions.
  • Acts as an antioxidant, neutralizing free radicals and preventing oxidative damage.

2-(Trimethylazaniumyl)acetate:

  • Functions as a methyl group donor in various biochemical reactions, including the methylation of homocysteine to form methionine.
  • Involved in osmoregulation and the maintenance of cellular hydration.

Comparison with Similar Compounds

Structural and Functional Analogues

Tartaric Acid and Its Salts
  • Molecular Formula : C₄H₆O₆
  • Key Properties : High water solubility, chiral resolving agent, chelating properties.
  • Applications : Food additive (E334), pharmaceutical excipient, and precursor for dielectric materials in transducers .
  • Comparison : Unlike the target compound, tartaric acid lacks quaternary ammonium groups, limiting its solubility in organic solvents and surfactant capabilities.
Choline Bitartrate
  • Molecular Formula: C₉H₁₉NO₇ (hypothetical salt of choline and tartaric acid).
  • Key Properties: Combines choline’s nootropic effects with tartaric acid’s acidity.
  • Applications : Dietary supplements, neuromodulation.
1-Butyl-3-Methylimidazolium Acetate
  • Molecular Formula : C₈H₁₅N₂O₂⁺·C₂H₃O₂⁻
  • Key Properties : Ionic liquid with low volatility, high thermal stability, and miscibility in polar solvents.
  • Applications : Green solvent in catalysis, biomass processing .
  • Comparison : The target compound’s tartaric acid backbone may introduce chirality and biodegradability advantages over imidazolium-based ionic liquids.
Truxilic Acid Dicholine Ester
  • Molecular Formula : C₃₀H₄₀N₂O₄
  • Key Properties : Dicholine ester with two quaternary ammonium groups, surfactant-like behavior.
  • Applications : Drug delivery, micelle formation .
  • Comparison : The dicholine ester’s bulky aromatic structure contrasts with the target compound’s simpler tartaric acid linkage, suggesting differences in membrane permeability and aggregation behavior.
Betaine (Trimethylglycine)
  • Molecular Formula: C₅H₁₁NO₂
  • Key Properties: Zwitterionic, osmolyte, methyl donor.
  • Applications : Dietary supplements, protein stabilization.
  • Comparison : Betaine’s zwitterionic nature differs from the target compound’s anionic tartaric acid component, which may enhance ionic conductivity in materials science applications.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Solubility Applications Key Properties
2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate C₁₄H₂₂N₂O₁₀ (hypothetical) 444.37 (calculated) High in water Pharmaceuticals, ionic materials Combines acidity, chirality, and surfactant potential
L(+)-Tartaric Acid C₄H₆O₆ 150.09 Water-soluble Food, medicine, industry Chelating agent, chiral resolving agent
1-Butyl-3-methylimidazolium acetate C₁₀H₁₈N₂O₂ 198.26 Polar solvents Green chemistry, solvents Low volatility, high thermal stability
Truxilic Acid Dicholine Ester C₃₀H₄₀N₂O₄ 516.66 Organic solvents Drug delivery, surfactants Dual quaternary ammonium groups
Betaine C₅H₁₁NO₂ 117.15 Water-soluble Supplements, biochemistry Zwitterionic, methyl donor

Biological Activity

Chemical Identity
2,3-Dihydroxybutanedioic acid, commonly known as tartaric acid, is a naturally occurring organic acid found in various plants, particularly in grapes. When combined with trimethylazanium (the quaternary ammonium compound), it forms a salt which may exhibit distinct biological activities compared to its parent compound.

Biological Activity

1. Antioxidant Properties
Tartaric acid has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is associated with various diseases including cancer and cardiovascular disorders . The presence of hydroxyl groups in the structure of tartaric acid enhances its ability to donate electrons, thus neutralizing free radicals.

2. Antimicrobial Effects
Studies have demonstrated that tartaric acid exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against bacteria and fungi, suggesting potential applications in food preservation and medicinal formulations . The quaternary ammonium derivative may enhance these effects by improving solubility or altering membrane permeability of microbial cells.

3. Influence on Metabolism
Tartaric acid is involved in metabolic processes, particularly in the Krebs cycle. It acts as a substrate for various enzymatic reactions, influencing energy production and biosynthesis pathways . The trimethylazanium moiety could modulate these metabolic effects further by interacting with cellular membranes or receptors.

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of tartaric acid using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicated that tartaric acid demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests its potential use in dietary supplements aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of tartaric acid against common foodborne pathogens such as E. coli and Salmonella. The study found that tartaric acid inhibited the growth of these bacteria at concentrations as low as 0.5% (v/v), indicating its potential as a natural preservative in food products .

Research Findings

Study Focus Findings Reference
Antioxidant ActivitySignificant free radical scavenging ability; comparable to ascorbic acid
Antimicrobial PropertiesInhibited growth of E. coli and Salmonella at low concentrations
Metabolic RoleActs as a substrate in the Krebs cycle; influences energy metabolism

Q & A

Q. What are the optimal synthetic routes for 2,3-dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization requires a factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, orthogonal arrays can minimize experimental runs while identifying critical parameters. Reaction progress should be monitored via HPLC or LC-MS to quantify intermediates and byproducts. Evidence from chemical engineering design principles (e.g., reactor design and process control) supports this approach . For analogous compounds, controlled stepwise synthesis with purification via recrystallization or column chromatography (using polar/non-polar solvent gradients) is recommended .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, DEPT, COSY) for stereochemical confirmation of dihydroxy and trimethylazaniumyl groups.
  • FT-IR to identify functional groups (e.g., carboxylate, hydroxyl).
  • X-ray crystallography for absolute configuration determination, if crystalline. Physicochemical properties (e.g., pKa, solubility) can be measured via potentiometric titration and shake-flask methods. Reference PubChem data for analogous esters to validate protocols .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer: Develop a validated LC-MS/MS method with isotope-labeled internal standards to account for matrix effects. For polar compounds like this, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry provides high sensitivity. Calibration curves should span physiologically relevant concentrations (1 nM–10 µM). Method validation must include recovery rates, precision, and stability under storage conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH and temperature conditions be resolved?

Methodological Answer: Conduct accelerated stability studies using a Q10 (Arrhenius) model to predict degradation kinetics. For pH-dependent stability, use buffer systems spanning pH 1–12 and analyze degradation products via HRMS. Conflicting results may arise from impurities or solvent interactions; thus, employ forced degradation studies (e.g., oxidative stress with H₂O₂) to identify labile functional groups. Cross-reference with PubChem hydrolysis pathways of structurally related esters .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Combine molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) to model binding affinities and conformational stability. Use density functional theory (DFT) to calculate electrostatic potential surfaces for the carboxylate and ammonium groups. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways in vitro?

Methodological Answer:

  • Phase I metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; identify metabolites via UPLC-QTOF-MS.
  • Phase II metabolism : Test conjugation pathways (glucuronidation, sulfation) using recombinant enzymes.
  • Data analysis : Use software like MetabolitePilot or Compound Discoverer to annotate metabolites. Compare results with in silico predictions (e.g., BioTransformer) .

Q. What experimental approaches address discrepancies in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer: Perform dose-response assays (e.g., DPPH/ABTS for antioxidant activity) across multiple cell lines to assess context-dependent effects. Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in live-cell imaging. To resolve contradictions, evaluate redox potential via cyclic voltammetry and correlate with cellular uptake efficiency (measured via ICP-MS for metal-containing analogs) .

Methodological Challenges and Solutions

Q. How to mitigate interference from zwitterionic properties during chromatographic separation?

Methodological Answer: Optimize mobile phase additives:

  • Use ion-pairing agents (e.g., TFA for carboxylate groups).
  • Adjust buffer pH to suppress ionization (near the compound’s isoelectric point).
  • Test mixed-mode columns (e.g., SCX/C18) for enhanced retention of zwitterions. Validate with spiked recovery experiments in biological matrices .

Q. What strategies improve yield in multi-step synthesis involving sensitive functional groups?

Methodological Answer:

  • Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl esters during synthesis.
  • Employ low-temperature reactions (-78°C) for intermediates prone to oxidation.
  • Use flow chemistry to minimize exposure to degrading conditions. Monitor intermediates in real-time with inline IR or Raman spectroscopy .

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